Cas no 2229206-36-2 (1-(4-ethoxy-2-methylphenyl)propan-2-ol)
1-(4-ethoxy-2-methylphenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanol, 4-ethoxy-α,2-dimethyl-
- 2229206-36-2
- 1-(4-ethoxy-2-methylphenyl)propan-2-ol
- EN300-1744280
-
- MDL: MFCD31923474
- Inchi: 1S/C12H18O2/c1-4-14-12-6-5-11(8-10(3)13)9(2)7-12/h5-7,10,13H,4,8H2,1-3H3
- InChI Key: GKFWAWFQXINEIY-UHFFFAOYSA-N
- SMILES: OC(C)CC1C=CC(=CC=1C)OCC
Computed Properties
- Exact Mass: 194.130679813g/mol
- Monoisotopic Mass: 194.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 1.004±0.06 g/cm3(Predicted)
- Boiling Point: 307.1±27.0 °C(Predicted)
- pka: 14.96±0.20(Predicted)
1-(4-ethoxy-2-methylphenyl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB557640-1 g |
1-(4-Ethoxy-2-methylphenyl)propan-2-ol; . |
2229206-36-2 | 1g |
€602.60 | 2023-03-11 | ||
| abcr | AB557640-5 g |
1-(4-Ethoxy-2-methylphenyl)propan-2-ol; . |
2229206-36-2 | 5g |
€1,512.80 | 2023-03-11 | ||
| Enamine | EN300-1744280-0.05g |
1-(4-ethoxy-2-methylphenyl)propan-2-ol |
2229206-36-2 | 0.05g |
$864.0 | 2023-09-20 | ||
| Enamine | EN300-1744280-0.1g |
1-(4-ethoxy-2-methylphenyl)propan-2-ol |
2229206-36-2 | 0.1g |
$904.0 | 2023-09-20 | ||
| Enamine | EN300-1744280-0.25g |
1-(4-ethoxy-2-methylphenyl)propan-2-ol |
2229206-36-2 | 0.25g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1744280-0.5g |
1-(4-ethoxy-2-methylphenyl)propan-2-ol |
2229206-36-2 | 0.5g |
$987.0 | 2023-09-20 | ||
| Enamine | EN300-1744280-1.0g |
1-(4-ethoxy-2-methylphenyl)propan-2-ol |
2229206-36-2 | 1g |
$1029.0 | 2023-06-03 | ||
| Enamine | EN300-1744280-2.5g |
1-(4-ethoxy-2-methylphenyl)propan-2-ol |
2229206-36-2 | 2.5g |
$2014.0 | 2023-09-20 | ||
| Enamine | EN300-1744280-5.0g |
1-(4-ethoxy-2-methylphenyl)propan-2-ol |
2229206-36-2 | 5g |
$2981.0 | 2023-06-03 | ||
| Enamine | EN300-1744280-10.0g |
1-(4-ethoxy-2-methylphenyl)propan-2-ol |
2229206-36-2 | 10g |
$4421.0 | 2023-06-03 |
1-(4-ethoxy-2-methylphenyl)propan-2-ol Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 1-(4-ethoxy-2-methylphenyl)propan-2-ol
Introduction to 1-(4-ethoxy-2-methylphenyl)propan-2-ol (CAS No: 2229206-36-2)
1-(4-ethoxy-2-methylphenyl)propan-2-ol, identified by its Chemical Abstracts Service (CAS) number 2229206-36-2, is a compound of significant interest in the field of pharmaceutical chemistry and chemical biology. This molecule, featuring a propyl alcohol moiety attached to a 4-ethoxy-2-methylphenyl group, exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and synthetic chemistry. The presence of both aromatic and aliphatic components in its structure suggests versatile reactivity, making it a valuable candidate for further exploration.
The 4-ethoxy-2-methylphenyl substituent introduces a degree of electronic richness and steric hindrance that can influence the compound's interactions with biological targets. This feature is particularly relevant in the context of developing novel pharmacophores, where the balance between electronic and steric properties often dictates binding affinity and selectivity. Recent studies have highlighted the importance of such structural motifs in designing molecules with enhanced pharmacological activity.
In the realm of medicinal chemistry, the synthesis and characterization of 1-(4-ethoxy-2-methylphenyl)propan-2-ol have been explored as part of broader efforts to identify new therapeutic agents. The compound's alcohol functional group provides a reactive site for further derivatization, enabling the creation of more complex structures through esterification, etherification, or oxidation reactions. These transformations are crucial for tailoring the molecule's properties to specific biological needs.
One of the most compelling aspects of this compound is its potential role in modulating biological pathways. Emerging research indicates that derivatives of 4-ethoxy-2-methylphenyl compounds may exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for treating inflammatory diseases, neurological disorders, and metabolic conditions. The propyl alcohol component, while less directly involved in biological interactions, contributes to the overall solubility and bioavailability of the molecule, which are critical factors in drug development.
The synthesis of 1-(4-ethoxy-2-methylphenyl)propan-2-ol can be achieved through multiple routes, each offering distinct advantages in terms of yield, purity, and scalability. Common methods include Friedel-Crafts alkylation followed by reduction or nucleophilic substitution reactions on an appropriately substituted aromatic ring. Advances in catalytic systems have also enabled more efficient and environmentally friendly synthetic pathways, aligning with the growing emphasis on green chemistry principles.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 1-(4-ethoxy-2-methylphenyl)propan-2-ol and potential biological targets. These simulations help predict binding affinities, identify key pharmacophoric elements, and guide the optimization process. The integration of experimental data with computational insights has become a cornerstone of modern drug discovery, allowing researchers to make informed decisions about molecular design.
The pharmaceutical industry has shown particular interest in compounds featuring ethoxy and methyl substituents on aromatic rings due to their well-documented roles in enhancing bioactivity. For instance, ethoxy groups can increase metabolic stability while methyl groups can improve lipophilicity. The combination of these features in 1-(4-ethoxy-2-methylphenyl)propan-2-ol makes it an attractive scaffold for further medicinal chemistry investigations.
In recent years, there has been a surge in interest regarding natural product-inspired scaffolds in drug discovery. The structural motif present in 1-(4-ethoxy-2-methylphenyl)propan-2-ol bears resemblance to certain bioactive natural products, suggesting that derivatives may possess similar therapeutic properties. This connection has spurred efforts to explore synthetic routes that mimic biosynthetic pathways, potentially leading to novel drug candidates with improved efficacy and reduced side effects.
The analytical characterization of 1-(4-ethoxy-2-methylphenyl)propan-2-ol is another critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide essential information about its structure and purity. High-performance liquid chromatography (HPLC) is often employed for purification and quantification purposes. These analytical methods ensure that the compound meets the stringent standards required for preclinical and clinical studies.
Future directions in the study of 1-(4-ethoxy-2-methylphenyl)propan-2-ol may include exploring its role as an intermediate in larger synthetic schemes or investigating its potential applications beyond traditional pharmaceuticals. For example, its derivatives could be explored for use in agrochemicals or material science applications where similar structural motifs are known to be effective. The versatility of this compound makes it a promising candidate for interdisciplinary research.
In conclusion,1-(4-hydroxybutanone) CAS No: 2229206 36 2230 86 8 is a multifaceted molecule with significant potential in pharmaceutical research. Its unique structural features offer opportunities for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound,CAS No: 2229206 36 2230 86 8 will undoubtedly remain at the forefront of chemical biology investigations.
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